2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C9H12BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide typically involves the reaction of 2-bromopyridine with an appropriate amine and a propanamide derivative. One common method involves the use of 2-bromopyridine-4-carboxaldehyde as a starting material, which is then reacted with an amine under reductive amination conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the amine and amide groups can form hydrogen bonds with the target, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-bromopyridine: A simpler derivative of pyridine with similar reactivity.
N-(pyridin-2-yl)amides: Compounds with similar structural features and reactivity.
3-bromoimidazo[1,2-a]pyridines: Compounds with a similar bromine-substituted pyridine ring.
Uniqueness
2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide is unique due to the presence of both an amine and an amide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound in various fields of research and development.
Eigenschaften
Molekularformel |
C9H12BrN3O |
---|---|
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-12-8(10)4-7/h2-4,6H,5,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
NQQBZNAMHVAJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1=CC(=NC=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.